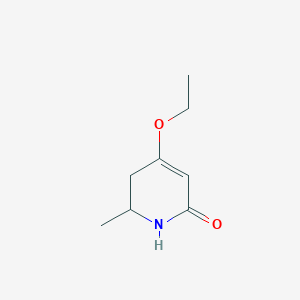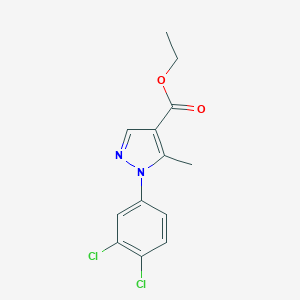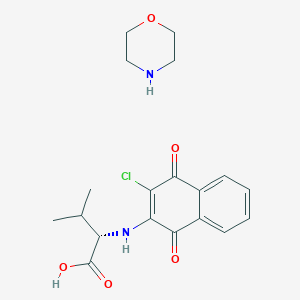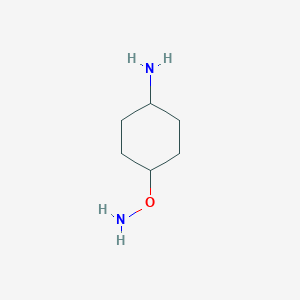
4-(Aminooxy)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminooxy)cyclohexanamine, also known as AOA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of cyclohexylamine and is commonly used as a reagent in the synthesis of various organic compounds. In recent years, AOA has also been studied for its potential applications in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of 4-(Aminooxy)cyclohexanamine is not fully understood. However, it is believed that 4-(Aminooxy)cyclohexanamine functions as an inhibitor of aminotransferases, which are enzymes involved in the metabolism of amino acids. By inhibiting these enzymes, 4-(Aminooxy)cyclohexanamine can affect the levels of various amino acids in the body, which can have downstream effects on various physiological processes.
Biochemische Und Physiologische Effekte
4-(Aminooxy)cyclohexanamine has been shown to have several biochemical and physiological effects. For example, 4-(Aminooxy)cyclohexanamine has been shown to increase the levels of glutamate in the brain, which is an important neurotransmitter involved in various physiological processes, including learning and memory. 4-(Aminooxy)cyclohexanamine has also been shown to increase the levels of GABA, another important neurotransmitter that plays a role in the regulation of anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Aminooxy)cyclohexanamine has several advantages for use in lab experiments. For example, 4-(Aminooxy)cyclohexanamine is a relatively simple compound to synthesize, which makes it readily available for use in experiments. Additionally, 4-(Aminooxy)cyclohexanamine is a stable compound that can be stored for extended periods without degradation.
However, there are also limitations to the use of 4-(Aminooxy)cyclohexanamine in lab experiments. For example, 4-(Aminooxy)cyclohexanamine has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of 4-(Aminooxy)cyclohexanamine is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(Aminooxy)cyclohexanamine. One area of interest is the role of 4-(Aminooxy)cyclohexanamine in the regulation of amino acid metabolism. Further research is needed to fully understand the mechanism of action of 4-(Aminooxy)cyclohexanamine and how it affects the levels of various amino acids in the body.
Another area of interest is the potential therapeutic applications of 4-(Aminooxy)cyclohexanamine. For example, 4-(Aminooxy)cyclohexanamine has been shown to have anti-anxiety and anti-depressant effects in animal models. Further research is needed to determine whether these effects translate to humans and whether 4-(Aminooxy)cyclohexanamine could be used as a therapeutic agent for these conditions.
Conclusion:
In conclusion, 4-(Aminooxy)cyclohexanamine is a unique compound that has gained significant attention in scientific research. 4-(Aminooxy)cyclohexanamine has several potential applications in biochemical and physiological research and has been shown to have several biochemical and physiological effects. While there are limitations to the use of 4-(Aminooxy)cyclohexanamine in lab experiments, there are also several future directions for research on this compound. Overall, 4-(Aminooxy)cyclohexanamine is a promising compound that has the potential to contribute to our understanding of various physiological processes and to the development of new therapeutic agents.
Synthesemethoden
The synthesis of 4-(Aminooxy)cyclohexanamine can be achieved through several methods, including the reaction of cyclohexylamine with hydroxylamine hydrochloride in the presence of a base. Another method involves the reaction of cyclohexylamine with nitrous acid, followed by reduction with sodium borohydride. Both of these methods result in the formation of 4-(Aminooxy)cyclohexanamine.
Wissenschaftliche Forschungsanwendungen
4-(Aminooxy)cyclohexanamine has been extensively studied for its potential applications in scientific research. One of the primary uses of 4-(Aminooxy)cyclohexanamine is as a reagent in the synthesis of various organic compounds. 4-(Aminooxy)cyclohexanamine can be used to introduce an aminooxy functional group into a molecule, which can then be used for further chemical modifications.
Eigenschaften
CAS-Nummer |
167081-02-9 |
|---|---|
Produktname |
4-(Aminooxy)cyclohexanamine |
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
O-(4-aminocyclohexyl)hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c7-5-1-3-6(9-8)4-2-5/h5-6H,1-4,7-8H2 |
InChI-Schlüssel |
BYTVHKDJAGIKDO-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1N)ON |
Kanonische SMILES |
C1CC(CCC1N)ON |
Synonyme |
Cyclohexanamine, 4-(aminooxy)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



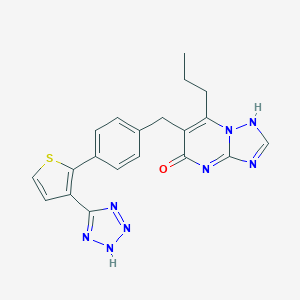
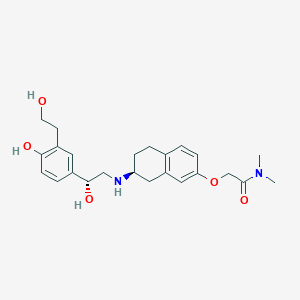
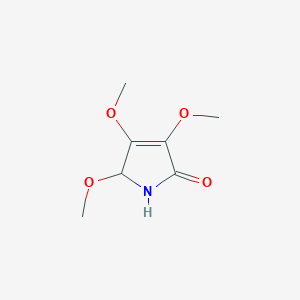
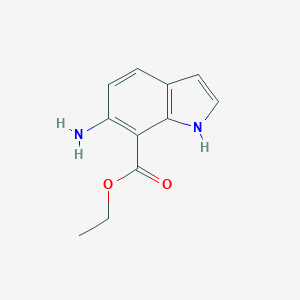
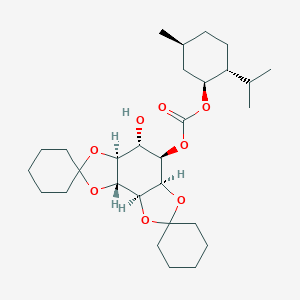
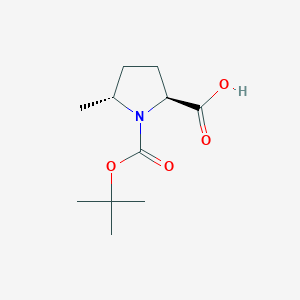
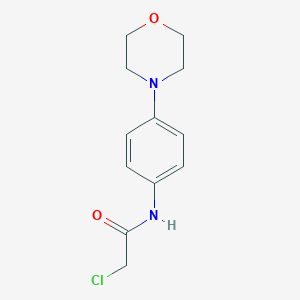
![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)

![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)
